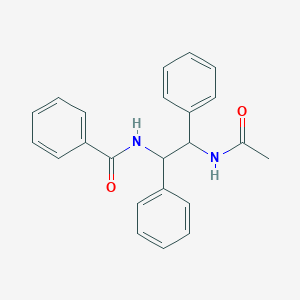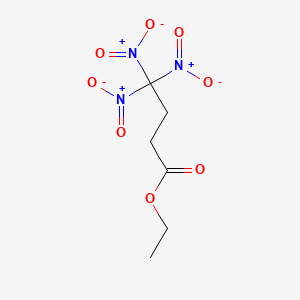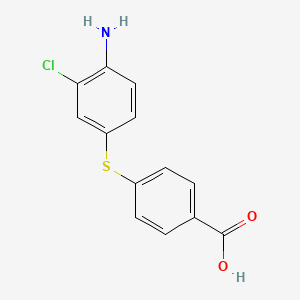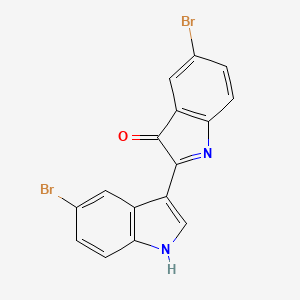
2,4,6-Tri(nonyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tri(nonyl)-1,3,5-triazine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms at alternating positions. The nonyl groups attached to the 2, 4, and 6 positions of the triazine ring make this compound highly hydrophobic and increase its molecular weight.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(nonyl)-1,3,5-triazine typically involves the cyclization of aldehydes with ammonium salts as the nitrogen source. One efficient method is the iron-catalyzed cyclization of aldehydes with ammonium iodide under air atmosphere. This method provides a straightforward and atom-efficient approach to synthesizing 2,4,6-trisubstituted 1,3,5-triazines .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using readily available aldehydes and ammonium salts. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of catalysts such as iron or other transition metals can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tri(nonyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The nonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxybenzoic acid and benzoyl peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a metal catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine ring, while substitution can introduce various functional groups in place of the nonyl groups.
Applications De Recherche Scientifique
2,4,6-Tri(nonyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and protein-lipid interactions.
Industry: Used as an additive in lubricants and polymers to enhance their properties.
Mécanisme D'action
The mechanism by which 2,4,6-Tri(nonyl)-1,3,5-triazine exerts its effects involves interactions with molecular targets such as proteins and lipids. The nonyl groups increase the compound’s hydrophobicity, allowing it to integrate into lipid membranes and affect membrane fluidity and protein function. The triazine ring can also participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol with three tert-butyl groups, known for its antioxidant properties.
2,4,6-Tribromophenol: A brominated phenol used as a flame retardant.
Uniqueness
2,4,6-Tri(nonyl)-1,3,5-triazine is unique due to its combination of a triazine ring and long nonyl chains, which confer distinct hydrophobic properties and potential for diverse chemical reactions. This makes it particularly useful in applications requiring hydrophobic interactions and stability in non-polar environments.
Propriétés
Numéro CAS |
30362-98-2 |
|---|---|
Formule moléculaire |
C30H57N3 |
Poids moléculaire |
459.8 g/mol |
Nom IUPAC |
2,4,6-tri(nonyl)-1,3,5-triazine |
InChI |
InChI=1S/C30H57N3/c1-4-7-10-13-16-19-22-25-28-31-29(26-23-20-17-14-11-8-5-2)33-30(32-28)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 |
Clé InChI |
FFJWZOAZOFYZLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=NC(=NC(=N1)CCCCCCCCC)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



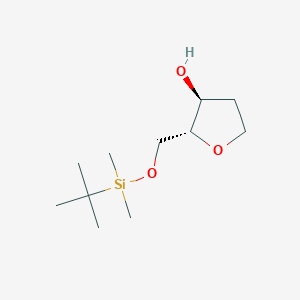

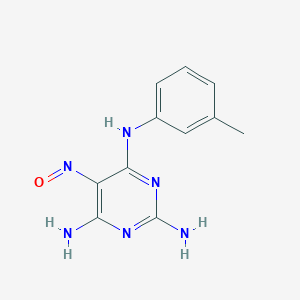

![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)
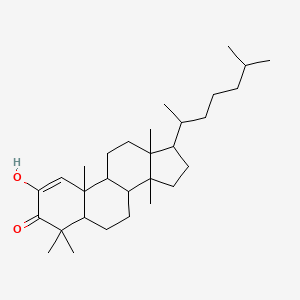
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)
